1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid
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Overview
Description
1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid is a chemical compound that belongs to the class of triazolo[4,3-b]pyridazine derivatives
Mechanism of Action
Target of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Mode of Action
It can be inferred from related compounds that it may interact with bacterial cells, leading to their inhibition or death .
Biochemical Pathways
Similar compounds have been found to exhibit antibacterial activities, suggesting that they may interfere with essential biochemical pathways in bacteria .
Result of Action
Similar compounds have shown antibacterial activities, suggesting that this compound may also have potential antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its biological activity, including potential antitumor properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid can be compared with other triazolo[4,3-b]pyridazine derivatives, such as 1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid and 6-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1-piperazinyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c17-11(18)8-2-1-5-15(6-8)10-4-3-9-13-12-7-16(9)14-10/h3-4,7-8H,1-2,5-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELKBWLRPJVYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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